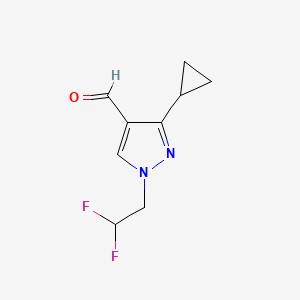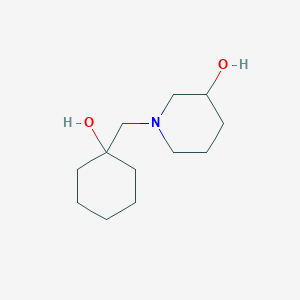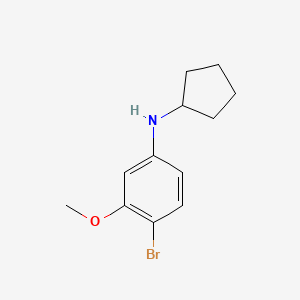
1-Phenylphosphinan-4-one 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylphosphinan-4-one 1-oxide is a cyclic organophosphorus compound featuring a six-membered ring with a phosphorus atom. This compound is notable for its unique structural properties and potential applications in various fields of chemistry and industry. The presence of the phosphorus atom within the ring imparts distinct chemical reactivity and stereochemistry, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenylphosphinan-4-one 1-oxide can be synthesized through several methods. One common approach involves the desymmetrization of 1-phenylphosphinan-4-one. This process can be achieved via enantioselective deprotonation followed by oxidation or by asymmetric organocatalytic halogenation accompanied by elimination . These two-step one-pot transformations provide convenient access to optically active 1-phenylphosphin-2-en-4-one 1-oxide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of chiral bases and oxidizing agents in controlled environments ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylphosphinan-4-one 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the oxide to other phosphorus-containing compounds.
Substitution: The phosphorus atom allows for substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include IBX•MPO, which promotes the oxidation of intermediate silyl enol ethers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents and organocatalysts are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various enantiomerically pure derivatives of 1-phenylphosphin-2-en-4-one, which have significant applications in asymmetric synthesis and catalysis .
Wissenschaftliche Forschungsanwendungen
1-Phenylphosphinan-4-one 1-oxide has several scientific research applications, including:
Biology: The compound’s unique structure allows for the exploration of its biological activity and potential as a pharmacophore.
Wirkmechanismus
The mechanism of action of 1-Phenylphosphinan-4-one 1-oxide involves its interaction with various molecular targets and pathways. The compound’s phosphorus atom can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the entire molecule. The presence of the oxide group enhances its ability to form stable intermediates, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylphosphin-2-en-4-one 1-sulfide: This compound is similar in structure but contains a sulfide group instead of an oxide.
Phospholane and Phosphetane Derivatives: These compounds feature five- and four-membered rings, respectively, with phosphorus atoms, and are used in similar applications.
Uniqueness
1-Phenylphosphinan-4-one 1-oxide is unique due to its six-membered ring structure, which provides distinct stereochemical properties and reactivity compared to its five- and four-membered counterparts. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H13O2P |
|---|---|
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
1-oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C11H13O2P/c12-10-6-8-14(13,9-7-10)11-4-2-1-3-5-11/h1-5H,6-9H2 |
InChI-Schlüssel |
IVCQUOFBVFOENY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CP(=O)(CCC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


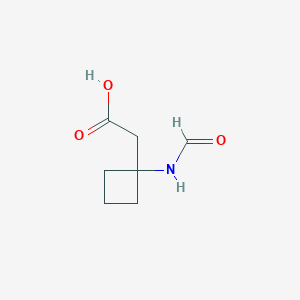
![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
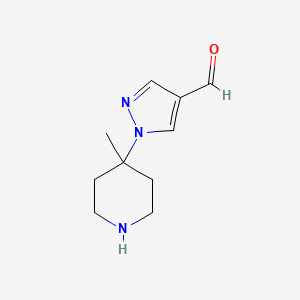
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
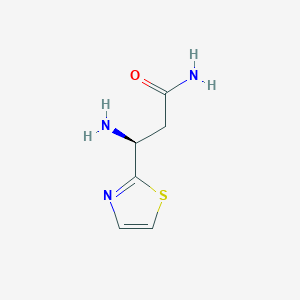
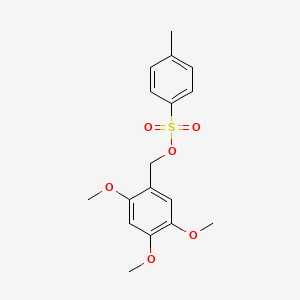
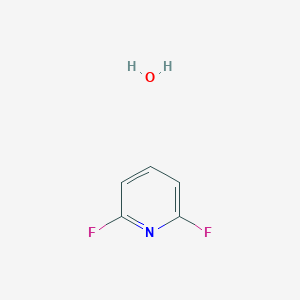
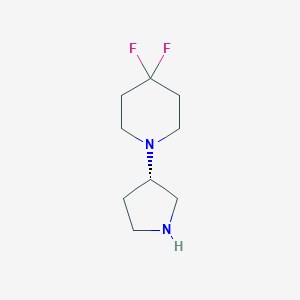
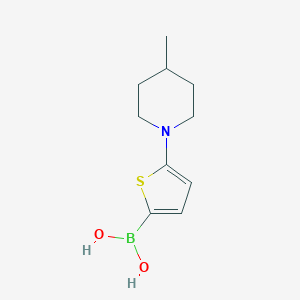
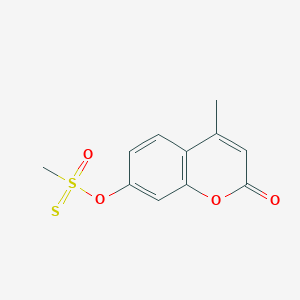
![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
